Carvedilol-d3

概要

説明

Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries .

Synthesis Analysis

The synthesis of carvedilol involves the preparation of an adrenergic antagonist drug by a novel design of synthesis which has improved the yield . An optimized synthesis by screening different solvents and bases was proposed using R software . Finally, better conditions for the preparation of carvedilol in high yields were established .Chemical Reactions Analysis

Carvedilol decomposes after melting, releasing 2-methoxyphenol and ammonia in both nitrogen and air atmospheres . In an inert atmosphere, the decomposition took place as a single mass loss event without residue at the end of the experiment .科学的研究の応用

1. Enhancement of Drug Solubility and Dissolution Rate Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . To enhance its solubility and dissolution rate, researchers have synthesized new carvedilol-etched halloysite nanotubes (HNTs) composites . The impregnation method is used for carvedilol loading (30–37% weight) .

2. Treatment of Hypertension, Congestive Heart Failure, and Angina Pectoris Carvedilol (CRV) is a non-selective third-generation beta-blocker used to treat hypertension, congestive heart failure, and angina pectoris . However, oral administration of CRV showed poor bioavailability (25%), which might be ascribed to its extensive first-pass metabolism .

Buccal Anti-Hypertensive Delivery

To enhance the oral bioavailability of CRV, researchers have investigated the efficacy of bilosomes-based mucoadhesive carvedilol nanosponge . The optimized formula was incorporated into a carboxymethyl cellulose/hydroxypropyl cellulose (CMC/HPC) composite mixture to obtain buccal nanosponge enriched with CRV bilosomes .

Photopharmacological Tool

Carvedilol has been used as a photopharmacological tool for a wide range of research applications . This may help in the development of future precise therapies .

作用機序

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 (β1) and beta-2 (β2) adrenoceptors , as well as alpha-1 (α1) adrenoceptors in the vasculature . In the heart, it is relatively β1AR-specific, since this adrenoceptor type is the most predominant one in the adult human myocardium .

Mode of Action

Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

The result of Carvedilol’s action is a slower heart rate and decreased blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .

Action Environment

The action of Carvedilol is influenced by various environmental factors. For instance, G proteins drive all detectable carvedilol signaling through β2ARs . A clear understanding of how drugs act is imperative to data interpretation in basic and clinical research, to the stratification of clinical trials or to the monitoring of drug effects on the target pathway .

Safety and Hazards

Carvedilol is considered safe for use, but there are some precautions to be taken. It should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It should be stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .

将来の方向性

There are various approaches explored to increase the solubility of carvedilol with every technique having certain advantages and drawbacks . Micronization and nanoformulations (dendrimers, nanoemulsion, nanosuspension, nanocrystals, polymeric nanoparticles) are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate but they have poor industrial applicability due to difficulty in scale-up and low yield . Efforts are being made to carry out different solubility enhancement techniques with good industrial applicability for carvedilol, e.g., cocrystals .

特性

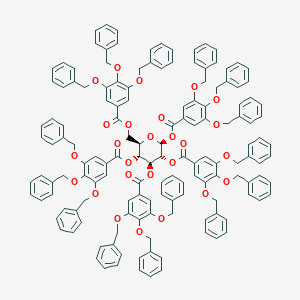

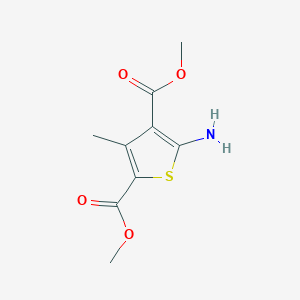

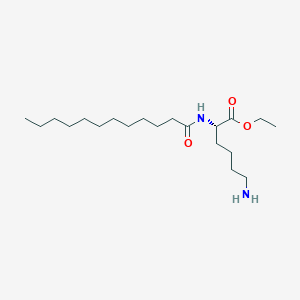

IUPAC Name |

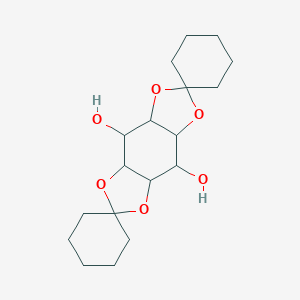

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649419 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carvedilol-d3 | |

CAS RN |

1020719-25-8 | |

| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)